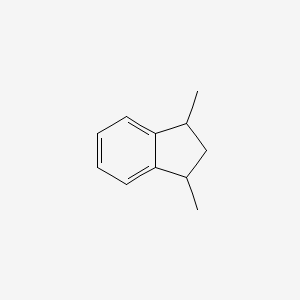![molecular formula C16H14ClN3O3 B8566570 4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol](/img/structure/B8566570.png)
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol is a quinazoline derivative known for its potential as a kinase inhibitor. This compound has garnered significant interest in medicinal chemistry due to its ability to selectively inhibit certain kinases, making it a promising candidate for cancer therapy and other therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-5-methoxyanilino)-5-hydroxy-7-methoxyquinazoline typically involves the sequential displacement of fluorine atoms on a quinazoline precursor.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-throughput synthesis techniques and advanced purification methods to ensure the compound meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5 position can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group at the 2 position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted quinazolines, and various nucleophile-substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways and its potential as a tool for probing kinase activity.
Medicine: Investigated as a potential therapeutic agent for cancer and other diseases due to its kinase inhibitory properties.
Mécanisme D'action
The mechanism of action of 4-(2-chloro-5-methoxyanilino)-5-hydroxy-7-methoxyquinazoline involves the inhibition of specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive the uncontrolled growth of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroanilino)-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar kinase inhibitory properties.
4-(2-Methoxyanilino)-5-hydroxy-7-methoxyquinazoline: A closely related compound with a methoxy group instead of a chloro group at the 2 position.
Uniqueness
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol is unique due to its specific substitution pattern, which confers distinct physicochemical properties and biological activity. The presence of both chloro and methoxy groups enhances its selectivity and potency as a kinase inhibitor, making it a valuable compound for therapeutic development.
Propriétés
Formule moléculaire |
C16H14ClN3O3 |
|---|---|
Poids moléculaire |
331.75 g/mol |
Nom IUPAC |
4-(2-chloro-5-methoxyanilino)-7-methoxyquinazolin-5-ol |
InChI |
InChI=1S/C16H14ClN3O3/c1-22-9-3-4-11(17)12(5-9)20-16-15-13(18-8-19-16)6-10(23-2)7-14(15)21/h3-8,21H,1-2H3,(H,18,19,20) |
Clé InChI |
AVVCQFHJHWPVCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=C2C(=CC(=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide](/img/structure/B8566489.png)







![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B8566551.png)
![2-[2-(4-Bromophenyl)propyl]pyridine](/img/structure/B8566553.png)




